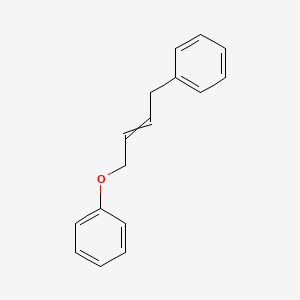
(4-Phenoxybut-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenoxybut-2-en-1-yl)benzene is an organic compound that features a phenoxy group attached to a butenyl chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxybut-2-en-1-yl)benzene typically involves the reaction of 4-phenoxybut-2-en-1-ol with benzene in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenoxybut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming a saturated compound.
Substitution: The phenoxy and benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(4-Phenoxybut-2-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4-Phenoxybut-2-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxy and benzene rings can participate in π-π interactions, while the butenyl chain can undergo various chemical transformations, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Phenoxybut-2-en-1-ol): Similar structure but with a hydroxyl group instead of a benzene ring.
(4-Phenoxybut-2-en-1-amine): Contains an amine group instead of a benzene ring.
(4-Phenoxybut-2-en-1-yl)benzaldehyde: Features an aldehyde group instead of a benzene ring.
Uniqueness
(4-Phenoxybut-2-en-1-yl)benzene is unique due to its combination of a phenoxy group, a butenyl chain, and a benzene ring
Eigenschaften
CAS-Nummer |
874398-08-0 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
4-phenoxybut-2-enylbenzene |
InChI |
InChI=1S/C16H16O/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-10,12-13H,11,14H2 |
InChI-Schlüssel |
OPRVZAMCSRFZMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC=CCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















